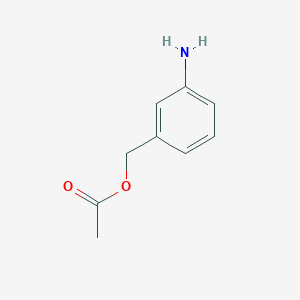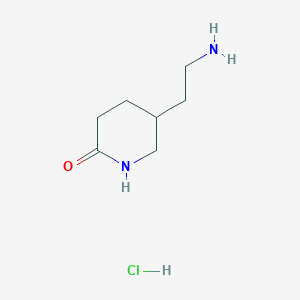
(2,2-二甲基丁基)(乙基)胺
描述
(2,2-Dimethylbutyl)(ethyl)amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in various industrial processes. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
科学研究应用
(2,2-Dimethylbutyl)(ethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the production of various industrial chemicals and materials
作用机制
Target of action
Amines can interact with a variety of biological targets. For example, they can act as neurotransmitters, interacting with receptors in the nervous system .
Mode of action
The mode of action of amines depends on their specific chemical structure and the target they interact with. They can act as agonists or antagonists at their target sites, triggering or blocking biological responses .
Biochemical pathways
Amines can be involved in various biochemical pathways. For instance, they can be synthesized or degraded by specific enzymes, and they can participate in reactions such as transamination or decarboxylation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific chemical properties. Factors that can influence these properties include the amine’s size, charge, and hydrophobicity .
Result of action
The effects of amines at the molecular and cellular level can be diverse, ranging from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
The action of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of amines can be modulated by enzymes that modify their structure .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2,2-Dimethylbutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of nitrogen nucleophiles with carbon electrophiles, followed by the removal of extraneous nitrogen substituents to give the amine product .
Industrial Production Methods
In industrial settings, the production of (2,2-Dimethylbutyl)(ethyl)amine often involves the use of advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
(2,2-Dimethylbutyl)(ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (2,2-Dimethylbutyl)(ethyl)amine can produce nitroso or nitro derivatives, while reduction can yield various amine derivatives .
相似化合物的比较
Similar Compounds
- (2,2-Dimethylpropyl)(ethyl)amine
- (2,2-Dimethylpentyl)(ethyl)amine
- (2,2-Dimethylhexyl)(ethyl)amine
Uniqueness
(2,2-Dimethylbutyl)(ethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
N-ethyl-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBPFHRQPLPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)


![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)




![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
